2-{[2-(Pyridin-2-ylsulfanyl)propanoyl]amino}benzamide
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Overview
Description
2-{[2-(Pyridin-2-ylsulfanyl)propanoyl]amino}benzamide is a compound that features a benzamide core with a pyridinylsulfanyl group attached to a propanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Pyridin-2-ylsulfanyl)propanoyl]amino}benzamide typically involves the following steps:
Formation of 2-(Pyridin-2-ylsulfanyl)propanoic acid: This can be achieved by reacting pyridine-2-thiol with 2-bromopropanoic acid under basic conditions.
Amidation Reaction: The 2-(Pyridin-2-ylsulfanyl)propanoic acid is then reacted with benzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Pyridin-2-ylsulfanyl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Substitution: The pyridinyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated pyridinyl derivatives.
Scientific Research Applications
2-{[2-(Pyridin-2-ylsulfanyl)propanoyl]amino}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(Pyridin-2-ylsulfanyl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylsulfanyl)propanoic acid
- 2-(Pyrimidin-2-ylsulfanyl)propanoic acid
- 2-(Phenylsulfanyl)propanoic acid
Uniqueness
2-{[2-(Pyridin-2-ylsulfanyl)propanoyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide core, coupled with the pyridinylsulfanyl group, allows for diverse chemical reactivity and potential biological activities that are not observed in its simpler analogs.
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylsulfanylpropanoylamino)benzamide |
InChI |
InChI=1S/C15H15N3O2S/c1-10(21-13-8-4-5-9-17-13)15(20)18-12-7-3-2-6-11(12)14(16)19/h2-10H,1H3,(H2,16,19)(H,18,20) |
InChI Key |
NFCVJJDQRXNBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=CC=CC=N2 |
Origin of Product |
United States |
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